Cas no 1105243-03-5 (methyl 4-{2-5-(2-fluorophenyl)-1,2-oxazol-3-ylacetamido}benzoate)
methyl 4-{2-5-(2-fluorophenyl)-1,2-oxazol-3-ylacetamido}benzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-{2-5-(2-fluorophenyl)-1,2-oxazol-3-ylacetamido}benzoate
- methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate
- 1105243-03-5
- methyl 4-[[2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetyl]amino]benzoate
- F5001-1622
- methyl 4-{2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamido}benzoate
- AKOS024487336
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- Inchi: 1S/C19H15FN2O4/c1-25-19(24)12-6-8-13(9-7-12)21-18(23)11-14-10-17(26-22-14)15-4-2-3-5-16(15)20/h2-10H,11H2,1H3,(H,21,23)
- InChI Key: DUFGFCQTAARENV-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C1=CC(CC(NC2C=CC(C(=O)OC)=CC=2)=O)=NO1
Computed Properties
- Exact Mass: 354.10158513g/mol
- Monoisotopic Mass: 354.10158513g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 496
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 81.4Ų
methyl 4-{2-5-(2-fluorophenyl)-1,2-oxazol-3-ylacetamido}benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5001-1622-2μmol |
methyl 4-{2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamido}benzoate |
1105243-03-5 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5001-1622-5μmol |
methyl 4-{2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamido}benzoate |
1105243-03-5 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5001-1622-10μmol |
methyl 4-{2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamido}benzoate |
1105243-03-5 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5001-1622-20μmol |
methyl 4-{2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamido}benzoate |
1105243-03-5 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5001-1622-1mg |
methyl 4-{2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamido}benzoate |
1105243-03-5 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5001-1622-2mg |
methyl 4-{2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamido}benzoate |
1105243-03-5 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5001-1622-3mg |
methyl 4-{2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamido}benzoate |
1105243-03-5 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5001-1622-4mg |
methyl 4-{2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamido}benzoate |
1105243-03-5 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5001-1622-5mg |
methyl 4-{2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamido}benzoate |
1105243-03-5 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5001-1622-10mg |
methyl 4-{2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamido}benzoate |
1105243-03-5 | 10mg |
$79.0 | 2023-09-10 |
methyl 4-{2-5-(2-fluorophenyl)-1,2-oxazol-3-ylacetamido}benzoate Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on methyl 4-{2-5-(2-fluorophenyl)-1,2-oxazol-3-ylacetamido}benzoate
Recent Advances in the Study of Methyl 4-{2-[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]acetamido}benzoate (CAS: 1105243-03-5)
The compound methyl 4-{2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamido}benzoate (CAS: 1105243-03-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique oxazole and benzoate moieties, has been investigated for its role in modulating specific biological pathways, particularly in the context of anti-inflammatory and anticancer research. Recent studies have explored its synthesis, pharmacokinetics, and mechanism of action, providing valuable insights into its pharmacological profile.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The research demonstrated that methyl 4-{2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamido}benzoate exhibits a 50% inhibitory concentration (IC50) of 0.8 μM against COX-2, with minimal activity against COX-1, suggesting a favorable safety profile for potential anti-inflammatory applications. Molecular docking studies further revealed that the fluorophenyl and oxazole groups play critical roles in binding to the active site of COX-2.
In addition to its anti-inflammatory properties, this compound has shown promise in oncology research. A preclinical study conducted by researchers at the National Cancer Institute (NCI) in 2024 reported that methyl 4-{2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamido}benzoate induces apoptosis in certain cancer cell lines, including breast and colon cancer, through the activation of the p53 pathway. The study also noted that the compound exhibits good bioavailability and low toxicity in murine models, making it a candidate for further development as an anticancer agent.
The synthesis of methyl 4-{2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamido}benzoate has been optimized in recent years to improve yield and purity. A 2023 paper in Organic Process Research & Development detailed a scalable, three-step synthesis route starting from 2-fluorobenzaldehyde, achieving an overall yield of 68%. The process emphasizes green chemistry principles, utilizing water as a solvent in one of the key steps, which aligns with the growing demand for sustainable pharmaceutical manufacturing practices.
Despite these advancements, challenges remain in the clinical translation of this compound. Pharmacokinetic studies indicate that methyl 4-{2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamido}benzoate has a relatively short half-life in vivo, necessitating further structural modifications or formulation strategies to enhance its stability. Researchers are currently exploring prodrug approaches and nanoparticle-based delivery systems to address this limitation.
In conclusion, methyl 4-{2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamido}benzoate represents a promising scaffold for the development of novel anti-inflammatory and anticancer therapies. Its selective COX-2 inhibition and p53-mediated apoptotic effects, combined with improved synthetic accessibility, position it as a compelling candidate for future drug discovery efforts. Ongoing research aims to optimize its pharmacokinetic properties and evaluate its efficacy in more complex disease models.
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